molecular formula C11H15NO3 B13332745 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

Cat. No.: B13332745
M. Wt: 209.24 g/mol
InChI Key: NIGVRCFJVXFFNZ-UHFFFAOYSA-N
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Description

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol is a chemical compound that features a benzodioxane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 1,4-benzodioxane-6-amine with appropriate alkylating agents under basic conditions. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various N-alkyl or N-aralkyl derivatives .

Scientific Research Applications

2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol involves its interaction with molecular targets such as enzymes. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-ol

InChI

InChI=1S/C11H15NO3/c1-7(12)11(13)8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6-7,11,13H,4-5,12H2,1H3

InChI Key

NIGVRCFJVXFFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC2=C(C=C1)OCCO2)O)N

Origin of Product

United States

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